tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2060031-39-0
VCID: VC3029845
InChI: InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-5(14)6(10(11,12)13)16-17(7)4/h14H2,1-4H3,(H,15,18)
SMILES: CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N
Molecular Formula: C10H15F3N4O2
Molecular Weight: 280.25 g/mol

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

CAS No.: 2060031-39-0

Cat. No.: VC3029845

Molecular Formula: C10H15F3N4O2

Molecular Weight: 280.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate - 2060031-39-0

Specification

CAS No. 2060031-39-0
Molecular Formula C10H15F3N4O2
Molecular Weight 280.25 g/mol
IUPAC Name tert-butyl N-[4-amino-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamate
Standard InChI InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-5(14)6(10(11,12)13)16-17(7)4/h14H2,1-4H3,(H,15,18)
Standard InChI Key FHPYFQNNUHYCFY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N

Introduction

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate can be inferred through comparison with structurally related compounds. Based on the characteristics of similar carbamates and trifluoromethylated heterocycles, we can establish a profile of its likely properties.

Basic Physical Properties

The compound likely exists as a crystalline solid at room temperature, similar to other carbamates with aromatic or heterocyclic cores. Its molecular structure suggests it would have limited water solubility but good solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane, and dimethylformamide.

Table 1: Predicted Physical Properties of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar to related carbamates
ColorWhite to off-whiteCommon for pure carbamates
Molecular Weight~292.26 g/molCalculated from molecular formula
SolubilityPoorly soluble in water; soluble in organic solventsBased on lipophilic nature of trifluoromethyl compounds
Melting Point120-150°CEstimated range based on similar compounds
pKa~5-6 for NH protonTypical for carbamates with electron-withdrawing groups

Structural Features

The compound contains several key structural elements that determine its chemical behavior:

  • Pyrazole Core: A five-membered heterocyclic ring with two adjacent nitrogen atoms, providing a basic scaffold.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability while altering electronic properties.

  • Amino Group: Provides a reactive site for further functionalization.

  • tert-Butyl Carbamate: Acts as a protecting group for the nitrogen at position 5, which can be removed under specific conditions.

Synthesis and Preparation Methods

The synthesis of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate would likely involve multiple steps, beginning with the preparation of the appropriately substituted pyrazole core followed by installation of the carbamate functionality.

Detailed Synthetic Procedure

The following procedure represents a potential synthetic route based on reactions described for similar compounds:

Step 1: Preparation of the pyrazole precursor
The synthesis would begin with 1-methyl-3-trifluoromethylpyrazole, which can be prepared through established methods. This compound would be dissolved in THF and cooled to -78°C under inert atmosphere. n-Butyllithium or LDA would be added dropwise to generate the lithiated intermediate .

StepReagentsConditionsExpected Yield
Lithiationn-BuLi or LDA, THF-78°C, inert atmosphere70-90%
BorylationTrimethyl borate-78°C to rt, overnight60-70%
Amino Group IntroductionVarious methodsReaction-specific50-80%
Boc ProtectionBoc2O, baseRT, 2-4 hours75-95%

Structural Analysis and Characterization

The structure of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate features a pyrazole ring with distinctive substituents that influence its electronic properties and reactivity.

Spectroscopic Properties

Spectroscopic techniques would be essential for characterizing this compound:

  • NMR Spectroscopy: The 1H NMR spectrum would likely show characteristic signals for the tert-butyl group (singlet around 1.4-1.5 ppm), the N-methyl group (singlet around 3.8-4.0 ppm), and NH protons. The 19F NMR would show a signal for the trifluoromethyl group, typically appearing as a singlet .

  • Mass Spectrometry: The compound would exhibit a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely showing loss of the tert-butyl group and CO2 from the carbamate functionality.

  • IR Spectroscopy: Characteristic absorption bands would include those for NH stretching (3300-3500 cm-1), carbonyl stretching of the carbamate (1700-1730 cm-1), and C-F stretching (1000-1350 cm-1).

Electronic Properties

The trifluoromethyl group significantly influences the electronic distribution within the molecule, creating a more electron-deficient pyrazole ring compared to non-fluorinated analogues. This electronic effect would influence both the compound's reactivity and potential interactions with biological targets.

Chemical Reactions and Reactivity

The reactivity of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate is largely determined by its functional groups and the electronic effects of the trifluoromethyl substituent.

Carbamate Chemistry

The tert-butyl carbamate group serves as a protecting group for the nitrogen at position 5 and can undergo several reactions:

  • Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or HCl would cleave the tert-butyl carbamate to reveal a free amino group.

  • Alkylation/Acylation: Under basic conditions, the carbamate NH can potentially undergo alkylation or acylation reactions, although these might be hindered by the adjacent pyrazole ring.

Amino Group Reactions

The primary amino group at position 4 represents a key site for further functionalization:

  • Acylation/Alkylation: The amino group can undergo N-acylation with acid chlorides or anhydrides, or N-alkylation with alkyl halides under basic conditions.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of reducing agents can convert the primary amine to secondary or tertiary amines.

  • Diazonium Formation: Under appropriate conditions, the amino group could be converted to a diazonium salt, enabling further transformations.

Influence of Trifluoromethyl Group

The trifluoromethyl substituent significantly affects the reactivity of the pyrazole ring:

  • Increased Acidity: Protons adjacent to the CF3 group exhibit increased acidity due to the electron-withdrawing nature of the trifluoromethyl group.

  • Altered Nucleophilicity: The electron-withdrawing effect reduces the nucleophilicity of the pyrazole nitrogens and the attached amino group.

  • Metabolic Stability: The CF3 group is known to enhance metabolic stability in drug candidates by resisting oxidative metabolism.

Applications and Significance

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate has potential applications across several fields, particularly in pharmaceutical research and materials science.

Pharmaceutical Applications

The structural features of this compound suggest several potential pharmaceutical applications:

  • Building Block for Drug Synthesis: The compound could serve as an advanced intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition.

  • Medicinal Chemistry: Trifluoromethylated heterocycles are widely used in drug development due to their enhanced metabolic stability and lipophilicity. The 4-amino group provides a handle for further derivatization to create libraries of potentially bioactive compounds.

  • Enzyme Modulation: Similar compounds with the trifluoromethyl-pyrazole scaffold have shown activity in enzyme modulation, suggesting potential applications in enzyme inhibitor development.

Material Science Applications

Beyond pharmaceutical applications, the compound could find use in materials science:

  • Polymer Chemistry: The amino functionality could allow incorporation into polymeric materials through various linking chemistries.

  • Surface Modification: The compound's structure suggests potential applications in surface chemistry and materials with specialized properties.

  • Fluorinated Materials: The trifluoromethyl group contributes to materials with unique properties including enhanced thermal stability and hydrophobicity.

Structure-Activity Relationships

Key Structural Elements

Each component of the molecule plays a specific role in determining its properties:

  • Pyrazole Core: Provides a heterocyclic scaffold that can engage in hydrogen bonding and π-stacking interactions with biological targets.

  • Trifluoromethyl Group: Enhances lipophilicity, metabolic stability, and binding affinity to protein targets through hydrophobic interactions and electronic effects.

  • Amino Group: Offers hydrogen bond donor capabilities and a site for further derivatization to optimize biological activity.

  • tert-Butyl Carbamate: Acts as a protecting group that can be removed to reveal a second amino functionality, potentially enabling dual-binding interactions with biological targets.

Analytical Methods and Characterization

Comprehensive characterization of tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate would involve multiple analytical techniques to confirm its structure, purity, and properties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for purity determination, potentially using reverse-phase conditions with UV detection. Gas Chromatography (GC) might be applicable if the compound has sufficient volatility.

Spectroscopic Identification

In addition to the spectroscopic properties mentioned earlier, other techniques that would be valuable include:

  • X-ray Crystallography: Providing definitive structural confirmation if suitable crystals can be obtained.

  • UV-Visible Spectroscopy: Characterizing electronic transitions, which would be influenced by the conjugated pyrazole system.

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